

# Cross-Validation of CD47-Targeting Therapies in Different Cancer Models: A Comparative Guide

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The CD47-SIRP $\alpha$  axis has emerged as a critical innate immune checkpoint, with its blockade demonstrating therapeutic potential across a range of malignancies. This guide provides a comparative analysis of three investigational drugs targeting this pathway: evorpaccept, magrolimab, and lempzoparlimab. The information is compiled from publicly available clinical trial data to assist researchers and drug development professionals in understanding the current landscape of CD47-targeted therapies.

## The CD47-SIRP $\alpha$ Signaling Pathway

The "don't eat me" signal transmitted by the interaction of CD47 on cancer cells with SIRP $\alpha$  on myeloid cells, such as macrophages, allows tumors to evade the innate immune system. Therapeutic agents targeting this pathway aim to block this interaction, thereby promoting phagocytosis of cancer cells by macrophages.

Caption: Mechanism of CD47-SIRP $\alpha$  blockade by therapeutic agents.

## Comparative Analysis of Clinical Trial Results

The following tables summarize key efficacy data from clinical trials of evorpaccept, magrolimab, and lempzoparlimab in various cancer models. It is important to note that these trials were conducted in different patient populations and with different combination therapies, making direct head-to-head comparisons challenging.

Evorpaccept Clinical Trial Results

Trial Name	Cancer Type	Combination Therapy	Key Efficacy Endpoints
ASPEN-06 (Phase 2) [1][2][3][4]	HER2+ Gastric/GEJ Cancer	Trastuzumab + Ramucirumab + Paclitaxel	Overall Response Rate (ORR): 40.3% (vs. 26.6% in control) Median Duration of Response (DOR): 15.7 months (vs. 7.6 months in control)
Phase 2 (IST)[5][6][7]	Indolent Non-Hodgkin Lymphoma (iNHL)	Rituximab + Lenalidomide	Overall Response Rate (ORR): 100% Complete Response (CR): 92% 1-Year Progression-Free Survival (PFS): 91% 1-Year Overall Survival (OS): 100%

Magrolimab Clinical Trial Results

Trial Name	Cancer Type	Combination Therapy	Key Efficacy Endpoints
ENHANCE (Phase 3) [8]	Higher-Risk Myelodysplastic Syndrome (MDS)	Azacitidine	Complete Response (CR): 21.3% (vs. 24.7% in control) Objective Response Rate (ORR): 53.5% (vs. 57.8% in control) Overall Survival (OS) Hazard Ratio: 1.254 (increased risk of death)
ENHANCE-2 (Phase 3)[8]	TP53-mutant Acute Myeloid Leukemia (AML)	Azacitidine	Complete Response (CR): 7.2% (vs. 15.6% in control) Overall Survival (OS) Hazard Ratio: 1.191 (increased risk of death)
ENHANCE-3 (Phase 3)[8][9]	AML (unfit for intensive therapy)	Venetoclax + Azacitidine	Complete Response (CR): 41.3% (vs. 46.0% in control) Median Overall Survival (OS): 10.7 months (vs. 14.1 months in control) Fatal Adverse Events: 19.0% (vs. 11.4% in control)
Phase 1b[10][11]	Higher-Risk MDS	Azacitidine	Complete Response (CR): 32.6% Overall Response Rate (ORR): 74.7% Median Overall Survival (OS)

in TP53-mutated: 16.3 months

Complete Response Rate (CRR): 38.9%  
Overall Response Rate (ORR): 66.7%  
Median Overall Survival (OS): 15.3 months

Phase 2 (Multi-arm)  
[12]

1L Unfit AML

Venetoclax +  
Azacitidine

Complete Response Rate (CRR): 25.0%  
Overall Response Rate (ORR): 38.9%  
Median Overall Survival (OS): 10.5 months

Phase 2 (Multi-arm)  
[12]

R/R AML

Mitoxantrone,  
Etoposide, and  
Cytarabine (MEC)

## Lemzoparlimab Clinical Trial Results

Trial Name	Cancer Type	Combination Therapy	Key Efficacy Endpoints
Phase 2 (NCT04202003)[13] [14]	Higher-Risk Myelodysplastic Syndrome (HR-MDS)	Azacitidine	Overall Response Rate (ORR) (≥6 months treatment): 86.7% Complete Response Rate (CRR) (≥6 months treatment): 40%
Phase 1 (NCT03934814)[15]	Relapsed/Refractory Solid Tumors	Monotherapy	Manageable toxicity up to 30 mg/kg. Most common treatment-related adverse events were anemia, fatigue, and infusion-related reactions.

## Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation and cross-validation of results.

### Evorpaccept: ASPEN-06 Trial (NCT05002127)[2][3][4][18]

- Study Design: A randomized, multicenter, international Phase 2/3 study.
- Patient Population: Patients with HER2-positive advanced or metastatic gastric or gastroesophageal junction cancer who have progressed on or after prior anti-HER2 therapy.
- Treatment Arms:
  - Experimental Arm: Evorpaccept (30 mg/kg intravenously every 2 weeks) in combination with trastuzumab, ramucirumab, and paclitaxel.
  - Control Arm: Trastuzumab, ramucirumab, and paclitaxel alone.
- Primary Objectives: To compare the confirmed overall response rate (ORR) of the evorpaccept combination to a historical control and to assess the contribution of evorpaccept to the combination therapy in terms of ORR.

### Magrolimab: ENHANCE Trial (NCT04313881)[19][20]

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Patient Population: Previously untreated patients with higher-risk myelodysplastic syndrome (IPSS-R intermediate to very high risk).
- Treatment Arms:
  - Experimental Arm: Magrolimab in combination with azacitidine. Magrolimab was administered intravenously with an initial priming dose of 1 mg/kg, followed by inpatient dose escalation up to 30 mg/kg.
  - Control Arm: Placebo in combination with azacitidine.
- Primary Endpoint: Overall Survival (OS).

## Lemzoparlimab: Phase 3 Trial (NCT05709093)[21][22][23][24]

- Study Design: A randomized, controlled, open-label, multicenter Phase 3 study in China.
- Patient Population: Treatment-naïve patients with higher-risk myelodysplastic syndrome.
- Treatment Arms:
  - Experimental Arm: Lemzoparlimab in combination with azacitidine.
  - Control Arm: Azacitidine monotherapy.
- Primary Objective: To evaluate the efficacy and safety of the combination therapy versus monotherapy.

## Summary and Future Directions

The landscape of CD47-targeting therapies is dynamic, with promising signals in some indications and setbacks in others.

- Evorpaccept has demonstrated encouraging efficacy in combination with other anti-cancer agents in both solid tumors and hematologic malignancies, with a favorable safety profile reported in the cited trials.[5][6][7]
- Magrolimab, despite showing initial promise in a Phase 1b study for higher-risk MDS, has faced significant challenges in its Phase 3 program.[10][11] The ENHANCE trials in MDS and AML were stopped due to futility and an increased risk of death in the magrolimab-containing arms.[8][9]
- Lemzoparlimab has shown encouraging early-phase results in HR-MDS, with a notable overall response rate.[13][14] However, the termination of some of its clinical trials outside of China raises questions about its future development path.[16]

The cross-validation of these results across different models and in larger, well-controlled studies will be critical to fully understand the therapeutic potential and optimal use of CD47 blockade in oncology. Researchers and clinicians should carefully consider the specific patient

populations, combination strategies, and safety profiles when evaluating these agents. The development of biomarkers to predict response and toxicity will also be crucial for the successful clinical implementation of this class of immunotherapies.

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